molecular formula C16H20N2O5S B2993531 (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869071-16-9

(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2993531
CAS No.: 869071-16-9
M. Wt: 352.41
InChI Key: KBQDGGPODICPAQ-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound known for its unique chemical structure and properties This compound features a tert-butylphenyl group attached to a pyrimidine ring, which is further substituted with methyl and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butylphenyl group through electrophilic aromatic substitution. The final step involves sulfonation to introduce the sulfonate group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

Chemistry

In chemistry, (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

    (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group in place of the sulfonate group.

Uniqueness

(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of the sulfonate group enhances its solubility in water and its ability to form strong ionic interactions, making it particularly useful in biological and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)11-6-8-12(9-7-11)23-24(21,22)13-10-17(4)15(20)18(5)14(13)19/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQDGGPODICPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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